罗里丁 L2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

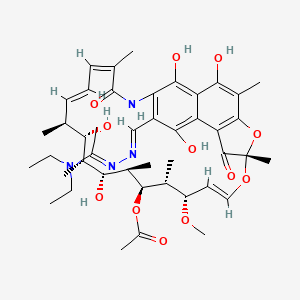

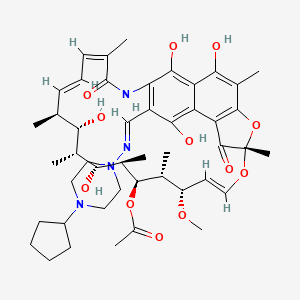

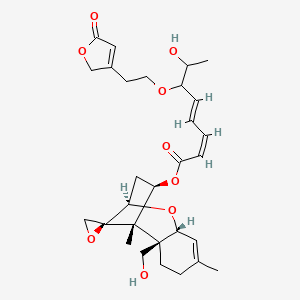

罗里丁L2是一种由曲霉菌产生的环状单端孢霉烯类真菌毒素。它是单端孢霉烯家族的一员,以其对真核细胞的强大毒性作用而闻名。 罗里丁L2具有复杂的分子结构,化学式为C29H38O9 ,分子量为530.60 g/mol .

科学研究应用

罗里丁L2在科学研究中有多种应用:

作用机制

罗里丁L2通过抑制真核细胞的蛋白质合成来发挥其毒性作用。它与核糖体肽酰转移酶中心结合,阻止翻译过程中多肽链的延伸。 这种抑制会导致细胞应激、细胞凋亡和炎症 . 该化合物还会通过产生活性氧 (ROS) 来诱导氧化应激,进一步加剧其细胞毒性作用 .

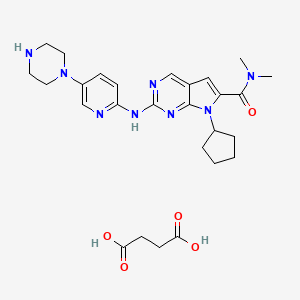

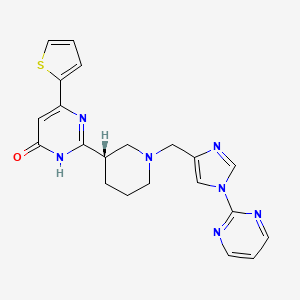

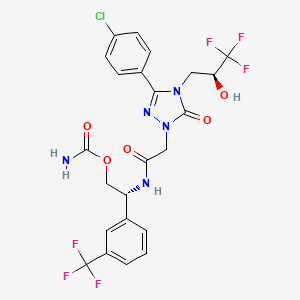

类似化合物:

- 罗里丁A

- 罗里丁E

- 毒素G

- 疣状菌素J

比较: 罗里丁L2在其独特的结构特征和生物合成途径方面在这些化合物中是独一无二的。 虽然罗里丁A和罗里丁E具有相似的环状结构,但罗里丁L2以其在C-4位连接的延长碳链而著称 . 毒素G和疣状菌素J也属于单端孢霉烯家族,但在毒性强度和分子靶标方面有所不同 .

罗里丁L2独特的结构和生物合成来源使其成为研究环状单端孢霉烯类多样性效应的宝贵化合物。

生化分析

Biochemical Properties

Roridin L2, like other trichothecenes, is known to interact with various biomolecules. Its molecular weight is 530.60

Cellular Effects

Roridin L2 has been associated with various cellular effects. It is known to induce oxidative stress-associated pathways . It has also been linked to neurotoxicity, causing neuronal cell apoptosis and inflammation .

Molecular Mechanism

It is known that trichothecenes, the group of toxins to which Roridin L2 belongs, can cause detrimental changes in cells, resulting in alterations in second messenger systems through damaging membrane receptors .

Temporal Effects in Laboratory Settings

It is known that trichothecenes, including Roridin L2, are stable and resistant to degradation .

Dosage Effects in Animal Models

Trichothecenes are known to cause a variety of effects in animals, including hematopoietic, radiomimetic, gastric and intestinal lesions, and immune-suppression .

Metabolic Pathways

Trichothecenes are known to disrupt important metabolic pathways, compromising physiological functions including growth, development, and reproduction .

Transport and Distribution

It is known that trichothecenes can incorporate into membrane structures, causing various detrimental changes .

Subcellular Localization

It is known that trichothecenes can cause detrimental effects on DNA, RNA, and protein synthesis, which can impact every cell in the body .

准备方法

合成路线和反应条件: 罗里丁L2主要通过培养曲霉菌获得。 该真菌在多种基质上生长,包括玻璃纤维和墙纸等建筑材料 . 罗里丁L2的产生涉及前体化合物的生物合成,这些前体化合物随后通过真菌细胞内的酶促反应转化为最终产物 .

工业生产方法: 由于罗里丁L2的毒性,其工业生产并不常见。 为了研究目的,可以使用色谱技术(例如高效液相色谱 (HPLC) 和质谱 (MS))从真菌培养物中分离罗里丁L2 .

化学反应分析

反应类型: 罗里丁L2会发生各种化学反应,包括:

氧化: 这种反应可以修饰分子中存在的羟基。

还原: 还原反应会影响结构中的羰基。

取代: 取代反应可能发生在酯和醚键上.

常用试剂和条件:

氧化剂: 高锰酸钾 (KMnO4)、过氧化氢 (H2O2)。

还原剂: 硼氢化钠 (NaBH4)、氢化铝锂 (LiAlH4)。

取代试剂: 卤代烷烃、酰氯.

主要产物: 由这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致羧酸的形成,而还原会导致醇的形成 .

相似化合物的比较

- Roridin A

- Roridin E

- Satratoxin G

- Verrucarin J

Comparison: Roridin L2 is unique among these compounds due to its specific structural features and biosynthetic pathway. While Roridin A and Roridin E share similar macrocyclic structures, Roridin L2 is distinguished by its extended carbon chain linked at C-4 . Satratoxin G and Verrucarin J also belong to the trichothecene family but differ in their toxic potency and molecular targets .

Roridin L2’s distinct structure and biosynthetic origin make it a valuable compound for studying the diverse effects of macrocyclic trichothecenes.

属性

IUPAC Name |

[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O9/c1-18-8-10-28(16-30)23(12-18)37-24-14-22(27(28,3)29(24)17-36-29)38-25(32)7-5-4-6-21(19(2)31)34-11-9-20-13-26(33)35-15-20/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-/t19?,21?,22-,23-,24-,27-,28-,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIYRVDWRBKREW-JNMAXWDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the difference in neurotoxicity between Satratoxin G and its proposed precursor, Roridin L2?

A1: Research suggests that while Satratoxin G exhibits potent neurotoxicity both in vitro and in vivo, Roridin L2 demonstrates a lack of neurotoxic effects. [, ]. In studies using PC-12 neuronal cells, Satratoxin G induced apoptosis at concentrations of 10-25 ng/ml, whereas Roridin L2 did not show any toxicity even at 1000 ng/ml []. Similar results were observed in vivo, where intranasal exposure to Satratoxin G caused significant apoptosis of olfactory sensory neurons (OSN) and olfactory epithelium atrophy in mice, while Roridin L2, at an equivalent dose, did not cause any noticeable toxicity []. This difference in toxicity, despite the structural similarities, highlights the importance of the macrocyclic structure in Satratoxin G for its neurotoxic activity.

Q2: Can Roridin L2 be found in straw, and if so, at what levels?

A2: A study investigating the presence of various mycotoxins in straw samples across Germany found Roridin L2 in one barley straw sample []. This sample contained a mixture of macrocyclic trichothecenes, including Satratoxin G and F, Roridin E, Verrucarin J, and Roridin L2, with a total concentration measured as Roridin A equivalents of 183 μg/kg []. This finding suggests that Roridin L2, along with other macrocyclic trichothecenes, can be present in straw, although its occurrence seems less frequent compared to other mycotoxins like deoxynivalenol or zearalenone.

Q3: How is Roridin L2 produced and purified for research purposes?

A3: Researchers have developed a method for producing and isolating Roridin L2 from cultures of Stachybotrys chartarum []. This method involves culturing the fungus on rice, followed by extraction with acetonitrile. The extract is then subjected to silica-gel chromatography and further purified using C18 reverse-phase liquid chromatography. The purity of Roridin L2 is confirmed through techniques like electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectrometry []. This method enables researchers to obtain sufficient quantities of pure Roridin L2 for further investigation of its properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。